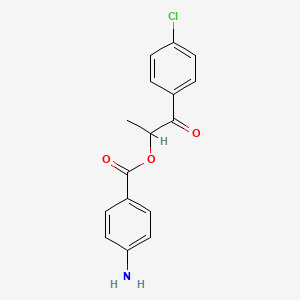

2-(4-Chlorphenyl)-1-methyl-2-oxoethyl-4-aminobenzoat

Übersicht

Beschreibung

2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Verbindungen, die dem "2-(4-Chlorphenyl)-1-methyl-2-oxoethyl-4-aminobenzoat" ähneln, wurden bei der Synthese einer Vielzahl von heterocyclischen Analoga mit vielversprechenden therapeutischen Rollen als Antibakterien- und Antimykotika eingesetzt . So haben zum Beispiel 2-Aminothiazol-4-carboxylat-Schiffbasen ein signifikantes antibakterielles Potenzial gegenüber grampositiven Staphylococcus epidermidis und gramnegativen Pseudomonas aeruginosa gezeigt . Sie zeigten auch ein antifungales Potenzial gegenüber Candida glabrata und Candida albicans .

Anti-HIV-Anwendungen

2-Aminothiazole, eine bedeutende Klasse organischer Arzneimittelverbindungen, die als Ausgangsmaterial für die Synthese einer Vielzahl von heterocyclischen Analoga verwendet werden, haben vielversprechende therapeutische Rollen als Anti-HIV-Mittel gezeigt .

Antioxidative Anwendungen

2-Aminothiazole wurden auch bei der Synthese von Verbindungen mit antioxidativen Eigenschaften eingesetzt .

Antitumor-Anwendungen

Diese Verbindungen haben vielversprechende therapeutische Rollen als Antitumormittel gezeigt .

Anthelmintische Anwendungen

2-Aminothiazole wurden bei der Synthese von Verbindungen mit anthelmintischen Eigenschaften eingesetzt .

Entzündungshemmende & Analgetische Anwendungen

Diese Verbindungen haben vielversprechende therapeutische Rollen als entzündungshemmende und schmerzlindernde Mittel gezeigt .

Antikrebs-Anwendungen

Para-Aminobenzoesäure (PABA)-Verbindungen, die strukturell dem "this compound" ähneln, haben antikanzerogene Eigenschaften gezeigt . So hat die Verbindung N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamid eine bemerkenswerte in-vitro-VEGFR-2-Hemmwirkung gezeigt .

Anti-Alzheimer-Anwendungen

PABA-Verbindungen haben auch ein potenzielles therapeutisches Einsatzgebiet bei der Behandlung der Alzheimer-Krankheit gezeigt .

Wirkmechanismus

Target of Action

Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, sulfonamide derivatives, which have a similar structure, are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides .

Mode of Action

The compound could bind to its target, altering its function. This could lead to changes in cellular processes. For instance, inhibition of DHFR by sulfonamide derivatives prevents the formation of tetrahydrofolate, a necessary cofactor in the synthesis of nucleotides .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, inhibition of DHFR would disrupt the folate pathway, affecting DNA synthesis and cell division .

Result of Action

The molecular and cellular effects would depend on the specific targets of the compound. Inhibition of an enzyme like DHFR could lead to decreased DNA synthesis and cell division, potentially leading to cell death .

Eigenschaften

IUPAC Name |

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-10(15(19)11-2-6-13(17)7-3-11)21-16(20)12-4-8-14(18)9-5-12/h2-10H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVXUELLJUNPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453319.png)

![N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1453328.png)

![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)

![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)